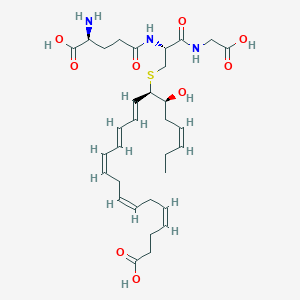
(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-(((R)-2-((S)-4-amino-4-carboxybutanamido)-3-((carboxymethyl)amino)-3-oxopropyl)thio)-17-hydroxydocosa-4,7,10,12,14,19-hexaenoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is an endogenous lipid mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. PCTR1 has shown significant potential in ameliorating acute inflammation and multiple organ damage, particularly in response to gram-negative bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PCTR1 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The key enzymes involved in this biosynthesis include lipoxygenases and specialized pro-resolving mediators. The synthetic route involves the conversion of docosahexaenoic acid to 17-hydroperoxy-docosahexaenoic acid, followed by further enzymatic transformations to produce PCTR1 .
Industrial Production Methods
Industrial production of PCTR1 involves the extraction of docosahexaenoic acid from marine sources, followed by its enzymatic conversion to PCTR1. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PCTR1 undergoes several types of chemical reactions, including:
Oxidation: PCTR1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PCTR1 to its reduced forms.
Substitution: PCTR1 can participate in substitution reactions with other lipid mediators.
Common Reagents and Conditions
Common reagents used in the reactions involving PCTR1 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with controlled temperature and pH to prevent degradation of the compound .
Major Products
The major products formed from the reactions of PCTR1 include various oxidized and reduced derivatives, which retain the anti-inflammatory and pro-resolving properties of the parent compound .
Applications De Recherche Scientifique
PCTR1 has a wide range of scientific research applications, including:
Chemistry: PCTR1 is used as a model compound to study lipid mediator pathways and their role in inflammation resolution.
Biology: PCTR1 is investigated for its role in cellular signaling and its effects on immune cell function.
Industry: PCTR1 is explored for its potential use in developing anti-inflammatory drugs and therapeutic agents.
Mécanisme D'action
PCTR1 exerts its effects through the activation of specific receptors, including the lipoxin A4 receptor (ALX). Upon binding to ALX, PCTR1 activates downstream signaling pathways, such as the SIRT1/NF-κB pathway, which leads to the resolution of inflammation and promotion of tissue regeneration. PCTR1 also regulates the expression of key enzymes involved in fatty acid metabolism, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
PCTR1 is unique among lipid mediators due to its dual role in resolving inflammation and promoting tissue regeneration. Similar compounds include:
Lipoxin A4: Another lipid mediator with anti-inflammatory properties but lacks the tissue regenerative effects of PCTR1.
Resolvin D1: Shares anti-inflammatory properties with PCTR1 but has different molecular targets and pathways.
Maresin 1: Another pro-resolving lipid mediator with distinct mechanisms of action compared to PCTR1
PCTR1 stands out due to its ability to simultaneously reduce inflammation and enhance tissue repair, making it a promising therapeutic target for various inflammatory and degenerative diseases .
Propriétés
Formule moléculaire |
C32H47N3O9S |
|---|---|
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C32H47N3O9S/c1-2-3-14-17-26(36)27(18-15-12-10-8-6-4-5-7-9-11-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3,5-8,10-15,18,24-27,36H,2,4,9,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t24-,25-,26-,27+/m0/s1 |
Clé InChI |
RYALZZFZNGJXAF-BQBCQESNSA-N |
SMILES isomérique |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES canonique |
CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)
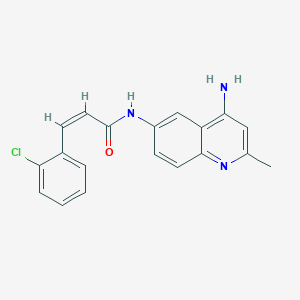
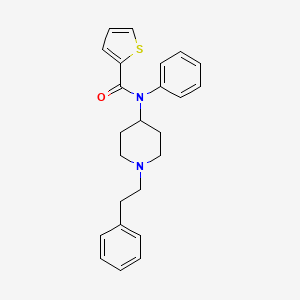
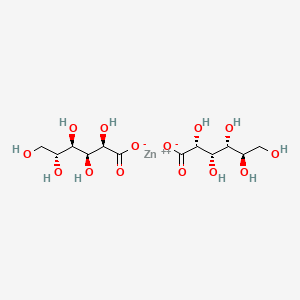

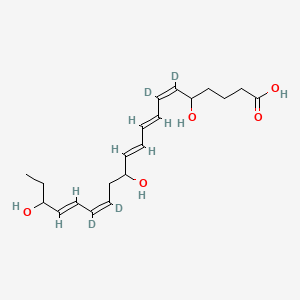
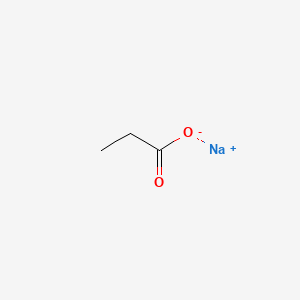

![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)


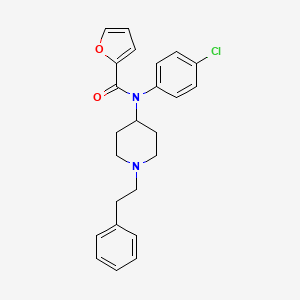
![10-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B10779135.png)